1,3-Bis(methoxymethyl)imidazolidin-2-one

Description

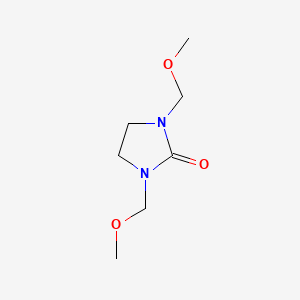

Structure

2D Structure

Propriétés

Numéro CAS |

2669-72-9 |

|---|---|

Formule moléculaire |

C7H14N2O3 |

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

1,3-bis(methoxymethyl)imidazolidin-2-one |

InChI |

InChI=1S/C7H14N2O3/c1-11-5-8-3-4-9(6-12-2)7(8)10/h3-6H2,1-2H3 |

Clé InChI |

CNZVQCYTFMIBMO-UHFFFAOYSA-N |

SMILES canonique |

COCN1CCN(C1=O)COC |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization

Foundational Synthetic Approaches to the Imidazolidin-2-one Core

The construction of the imidazolidin-2-one ring system can be achieved through several key synthetic transformations. These methods provide access to a wide array of substituted imidazolidin-2-ones, which can then be further functionalized.

Condensation Reactions in Imidazolidine (B613845) Ring Formation

Condensation reactions represent a fundamental and widely utilized method for the formation of the imidazolidine ring. This approach typically involves the reaction of a 1,2-diamine with a carbonyl-containing compound. The versatility of this method allows for the synthesis of a diverse range of substituted imidazolidines. For instance, the condensation of N,N'-disubstituted ethylenediamines with aldehydes, such as formaldehyde (B43269), butyraldehyde, and benzaldehyde, has been reported to yield 1,3-dialkylimidazolidines in yields ranging from 37% to 90%. mdpi.com This reaction can proceed with or without a solvent at temperatures below 50 °C, with formaldehyde generally showing the highest reactivity. mdpi.com

More complex imidazolidine derivatives can also be synthesized using this strategy. For example, a pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. This method employs the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction to the corresponding diamine and subsequent cyclization with carbonyldiimidazole (CDI). rsc.org This approach highlights the efficiency of tandem reactions in building the imidazolidine scaffold.

The following table summarizes representative examples of condensation reactions for imidazolidine ring formation.

| Diamine Reactant | Carbonyl Reactant | Product | Yield (%) | Reference |

| N,N'-Disubstituted ethylenediamines | Formaldehyde, Butyraldehyde, Benzaldehyde | 1,3-Dialkylimidazolidines | 37-90 | mdpi.com |

| trans-(R,R)-Diaminocyclohexane | Aromatic Aldehydes | 1,3-Disubstituted imidazolidin-2-one | 55-81 | guidechem.com |

| N,N′-bis(trimethylsilyl)1,2-diamines | Cyclohexanone, Benzaldehyde | Imidazolidine derivatives | 33-98 | mdpi.com |

Carbonylation Strategies for 2-Imidazolidinone Synthesis

Carbonylation strategies offer a direct route to the 2-imidazolidinone core by introducing a carbonyl group between the two nitrogen atoms of a 1,2-diamine. A variety of carbonylating agents have been explored for this purpose. The direct incorporation of the carbonyl group into 1,2-diamines is a highly effective approach for synthesizing imidazolidin-2-one and its derivatives. biosynth.com

Sustainable and atom-economical alternatives to toxic carbonylating agents like phosgene (B1210022) include the use of carbon monoxide (CO) or carbon dioxide (CO₂). For example, the CeO₂-catalyzed carbonylation of aliphatic 1,2-diamines with CO₂ has been shown to be an effective method for the synthesis of imidazolidin-2-ones. biosynth.com In a more challenging transformation due to the lower nucleophilicity of aromatic amino groups, N,N′-bis(trimethylsilyl)benzene-1,2-diamine can be converted to benzimidazolidin-2-one in 73% yield by reacting with CO₂ in the presence of an indium catalyst. biosynth.com

The following table presents examples of carbonylation strategies for the synthesis of 2-imidazolidinones.

| Diamine Reactant | Carbonylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aliphatic 1,2-diamines | CO₂ | CeO₂ | Imidazolidin-2-ones | Not specified | biosynth.com |

| N,N′-bis(trimethylsilyl)benzene-1,2-diamine | CO₂ | In[N(SiMe₃)₂]Cl₂·(THF)ₓ | Benzimidazolidin-2-one | 73 | biosynth.com |

| 1,2-Diamines | CO₂ | PhTMG, DPPA | Imidazolidin-2-ones | Not specified | biosynth.com |

Cyclization Protocols Utilizing Carbonyldiimidazole (CDI)

Carbonyldiimidazole (CDI) is a widely used and efficient reagent for the synthesis of imidazolidin-2-ones. It acts as a carbonyl transfer agent, reacting with 1,2-diamines to form the cyclic urea (B33335) structure. This method is valued for its mild reaction conditions and the generation of benign byproducts, such as imidazole (B134444) and carbon dioxide.

A pseudo-multicomponent, one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones has been developed that utilizes CDI for the final cyclization step. guidechem.com In this procedure, a Schiff base is formed in situ, reduced to the diamine, and then treated with CDI to afford the desired product in yields ranging from 55% to 81%. guidechem.com This streamlined approach demonstrates the utility of CDI in efficient synthetic sequences. CDI has also been employed in the synthesis of carbazole (B46965) derivatives bearing an imidazolidin-2-one moiety from the corresponding diamines. biosynth.com

The following table provides an example of a cyclization protocol using CDI.

| Diamine Reactant | Cyclizing Agent | Product | Yield (%) | Reference |

| trans-(R,R)-Diaminocyclohexane derived diamine | Carbonyldiimidazole (CDI) | 1,3-Disubstituted imidazolidin-2-one | 55-81 | guidechem.com |

Intramolecular Cyclization and Electrophilic Substitution in Urea Derivatives

The intramolecular cyclization of appropriately substituted urea derivatives provides another powerful strategy for the synthesis of the imidazolidin-2-one scaffold. This approach often involves the formation of an iminium ion intermediate, which then undergoes cyclization.

A series of novel 4-(het)arylimidazolidin-2-ones have been synthesized through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. atamankimya.com This method offers excellent regioselectivity and proceeds from readily available starting materials. atamankimya.com The proposed mechanism involves the formation of an oxonium cation, followed by intramolecular cyclization to yield a 5-methoxyimidazolidin-2-one intermediate. Subsequent acid-promoted elimination of methanol (B129727) generates an iminium cation, which is then trapped by a nucleophile. atamankimya.com

The following table summarizes an example of this synthetic approach.

| Urea Derivative | Nucleophile | Product | Yield | Reference |

| (2,2-Diethoxyethyl)ureas | Aromatic and heterocyclic C-nucleophiles | 4-(Het)arylimidazolidin-2-ones | Good to high | atamankimya.com |

Catalytic Diamination of Unsaturated Carbon-Carbon Bonds for Imidazolidin-2-one Formation

The catalytic diamination of unsaturated carbon-carbon bonds is a more modern and elegant strategy for constructing the imidazolidin-2-one ring system. This method involves the addition of two nitrogen atoms across a double or triple bond. Both intramolecular and intermolecular versions of this reaction have been developed using ureas or diaziridinones as the nitrogen source. biosynth.com

Metal-catalyzed intramolecular diamination of alkenes is a well-established method. For example, a palladium(II)-catalyzed synthesis of fused imidazolidin-2-ones from N-alkenyl ureas has been reported. biosynth.com More recently, a copper(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas has been developed to access chiral imidazolidinones with high enantioselectivity. biosynth.com

The intermolecular diamination of dienes has also been achieved. A palladium-catalyzed intermolecular asymmetric diamination of 1,3-dienes with 1,3-dialkylureas provides a highly efficient route to chiral imidazolidin-2-ones with excellent yields and enantioselectivities under mild conditions. biosynth.com

The following table presents examples of catalytic diamination reactions.

| Unsaturated Substrate | Nitrogen Source | Catalyst | Product | Key Features | Reference |

| N-Alkenyl ureas | Internal urea | Pd(II) | Fused imidazolidin-2-ones | Intramolecular diamination | biosynth.com |

| N-Alkenyl ureas | Internal urea | Cu(II) with chiral ligand | Chiral imidazolidinones | Asymmetric intramolecular cyclization | biosynth.com |

| 1,3-Dienes | 1,3-Dialkylureas | Pd(II) with chiral ligand | Chiral imidazolidin-2-ones | Intermolecular asymmetric diamination | biosynth.com |

Specific Synthetic Pathways for 1,3-Bis(methoxymethyl)imidazolidin-2-one

While a direct, one-step synthesis of this compound is not prominently described in the literature, a logical and chemically sound two-step approach can be proposed based on established reactions of imidazolidin-2-one and related N-heterocycles. This pathway involves an initial hydroxymethylation followed by etherification.

Step 1: Synthesis of 1,3-Bis(hydroxymethyl)imidazolidin-2-one

The first step involves the reaction of imidazolidin-2-one with formaldehyde. This reaction is a well-known transformation for amides and ureas, leading to the formation of N-hydroxymethyl derivatives. Imidazolidin-2-one is known to react with formaldehyde, and this reaction is utilized in various industrial applications, such as in the textile industry where it acts as a formaldehyde scavenger. The reaction proceeds via the nucleophilic addition of the nitrogen atoms of the imidazolidin-2-one ring to the carbonyl carbon of formaldehyde. By using a stoichiometric excess of formaldehyde, it is anticipated that both nitrogen atoms will be functionalized to yield 1,3-bis(hydroxymethyl)imidazolidin-2-one.

Step 2: Etherification of 1,3-Bis(hydroxymethyl)imidazolidin-2-one

The second step is the etherification of the hydroxyl groups of the 1,3-bis(hydroxymethyl)imidazolidin-2-one intermediate. This transformation can be achieved using various methylating agents under appropriate conditions. A common method for the etherification of alcohols is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with a methyl halide (e.g., methyl iodide or methyl bromide). Alternatively, other methylating agents such as dimethyl sulfate (B86663) or diazomethane (B1218177) could be employed, although the latter is hazardous and typically used on a small scale. Given the potential for side reactions, careful selection of the base and reaction conditions is crucial to achieve a high yield of the desired this compound. Theoretical studies on the etherification of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (B157265) suggest that the reaction proceeds via an SN1 mechanism in acidic conditions.

The following table outlines the proposed two-step synthesis of this compound.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Imidazolidin-2-one, Formaldehyde | Base or acid catalysis | 1,3-Bis(hydroxymethyl)imidazolidin-2-one |

| 2 | 1,3-Bis(hydroxymethyl)imidazolidin-2-one | Base (e.g., NaH), Methylating agent (e.g., CH₃I) | This compound |

Multi-step Organic Synthesis Approaches

The construction of the this compound scaffold is typically achieved through a multi-step synthetic sequence. A common strategy begins with the synthesis of the parent imidazolidin-2-one ring, followed by the introduction of the methoxymethyl groups.

A foundational approach to the imidazolidin-2-one core involves the reaction of a 1,2-diamine, such as ethylenediamine, with a carbonyl source. mdpi.com Various carbonylating agents can be employed, including phosgene, triphosgene, chloroformates, and carbonyldiimidazole (CDI). mdpi.com The use of carbon dioxide (CO2) as a green and sustainable carbonyl source has also been explored, often requiring a catalyst such as cerium oxide. mdpi.comrsc.org

Once the imidazolidin-2-one is formed, the N,N'-disubstitution with methoxymethyl groups can be accomplished. This sequential approach allows for the controlled construction of the target molecule. A representative multi-step synthesis is outlined below:

Table 1: Representative Multi-step Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1. Cyclization | Ethylenediamine, Carbonyl source (e.g., Urea, CDI, CO2) | Heat, Catalyst (if necessary) | Imidazolidin-2-one |

| 2. N,N'-Dialkylation | Imidazolidin-2-one, Chloromethyl methyl ether or Dimethoxymethane | Base (e.g., NaH), Anhydrous solvent (e.g., THF, DMF) | This compound |

This step-wise process offers versatility, allowing for the synthesis of various N,N'-disubstituted imidazolidin-2-ones by selecting different starting diamines and alkylating agents. mdpi.com

Alkylation Reactions in the Formation of Methoxymethyl Groups

The introduction of the methoxymethyl groups onto the nitrogen atoms of the imidazolidin-2-one ring is a crucial step, achieved through N-alkylation. This reaction typically involves the deprotonation of the N-H bonds of the cyclic urea, followed by nucleophilic attack on an appropriate electrophile.

A strong base, such as sodium hydride (NaH), is commonly used to generate the corresponding sodium salt of imidazolidin-2-one, rendering the nitrogen atoms highly nucleophilic. The subsequent addition of a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), results in the formation of the desired N-methoxymethyl bond. To achieve the bis-substituted product, a stoichiometric amount of the base and alkylating agent is required.

An alternative approach involves the use of formaldehyde and methanol in the presence of an acid catalyst, which can generate a methoxymethylating species in situ. Patent literature describes processes for preparing N-alkyl-N'-methylalkyleneureas by reacting the corresponding alkyleneureas with formaldehyde to give N-alkyl-N'-(hydroxymethyl)alkyleneureas, which can then be further reacted. google.com

Table 2: Common Reagents for Methoxymethylation

| Alkylating Agent | Base/Catalyst | Typical Solvent |

| Chloromethyl methyl ether (MOM-Cl) | Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Dimethoxymethane | Acid catalyst (e.g., p-toluenesulfonic acid) | Dichloromethane (DCM) |

| Formaldehyde, Methanol | Acid catalyst | Methanol |

Reduction Steps in Compound Preparation

While this compound itself is a cyclic urea, reduction reactions are pertinent in the broader context of preparing related imidazolidine architectures. The carbonyl group of the imidazolidin-2-one ring can be reduced to a methylene (B1212753) group, thereby converting the cyclic urea into a fully saturated imidazolidine.

A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. acs.org This reduction provides access to 1,3-bis(methoxymethyl)imidazolidine, a cyclic diamine derivative.

Furthermore, reduction steps are often integral in the synthesis of the precursor diamines. For instance, a common route to N,N'-disubstituted ethylenediamines involves the reductive amination of glyoxal (B1671930) with a primary amine, or the reduction of a Schiff base formed from an aldehyde and a diamine. mdpi.com

Advanced Derivatization and Functionalization of this compound

The foundational structure of this compound serves as a versatile platform for the synthesis of more complex and functionally diverse molecules.

Synthesis of Thiocarbonyl Analogs (e.g., 1,3-Bis(methoxymethyl)imidazolidine-2-thione)

The conversion of the carbonyl group of this compound to a thiocarbonyl group yields its thione analog, 1,3-bis(methoxymethyl)imidazolidine-2-thione. This transformation is a common method for introducing sulfur into the heterocyclic ring system.

A widely used reagent for this thionation reaction is Lawesson's reagent. The reaction involves heating the imidazolidin-2-one with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. Another classical method involves the use of phosphorus pentasulfide (P4S10).

Alternatively, cyclic thioureas can be synthesized by reacting N,N'-dialkylalkylenediamines with carbon disulfide. nih.gov In the context of the target molecule, this would involve the reaction of N,N'-bis(methoxymethyl)ethylenediamine with CS2.

Table 3: Reagents for the Synthesis of Thiocarbonyl Analogs

| Reagent | Reaction Conditions |

| Lawesson's Reagent | Reflux in toluene or xylene |

| Phosphorus Pentasulfide (P4S10) | Reflux in pyridine (B92270) or other high-boiling solvent |

| Carbon Disulfide (CS2) | Reaction with the corresponding diamine |

Preparation of Highly Substituted Imidazolidine Architectures

The imidazolidine framework is a key structural motif in numerous biologically active molecules and catalysts. nih.govorganic-chemistry.org this compound can serve as a precursor to highly substituted imidazolidine architectures.

One approach involves the modification of the imidazolidin-2-one backbone. For example, deprotection of the methoxymethyl groups would yield the parent imidazolidin-2-one, which can then be N-functionalized with a variety of substituents.

More complex strategies could involve ring-opening of the imidazolidin-2-one, followed by derivatization and subsequent recyclization to form a new, more highly substituted imidazolidine ring. The synthesis of imidazolidines can also be achieved through the condensation of 1,2-diamines with aldehydes or ketones, a reaction that allows for the introduction of substituents at the 2-position of the ring. nih.gov

Novel Cyclophane Synthesis through Double Stevens Rearrangement

While direct synthesis of cyclophanes from this compound is not extensively documented, the imidazolidine core can be envisioned as a component in the synthesis of novel cyclophanes. Cyclophanes are a class of molecules containing one or more aromatic rings and an aliphatic chain that forms a bridge between two positions of the aromatic ring.

A potential, albeit theoretical, pathway could involve the derivatization of the this compound to introduce reactive handles suitable for cyclophane synthesis. For instance, the imidazolidinone could be incorporated into a larger molecule that contains precursors for a double Stevens rearrangement. The Stevens rearrangement is a chemical reaction in which an ylide is converted into a rearranged amine. A double Stevens rearrangement could, in principle, be employed to form two new carbon-carbon bonds, thereby closing a macrocyclic ring to form a cyclophane.

This would likely involve a multi-step synthesis to first construct a precursor containing two ylide-forming moieties, with the imidazolidinone as part of the bridging chain or attached to the aromatic units. Subsequent induction of the double rearrangement would lead to the formation of the complex cyclophane architecture.

Metal-Catalyzed Routes to Imidazolidin-2-one Derivatives

The synthesis of the imidazolidin-2-one scaffold, a core structure in numerous biologically active compounds and synthetic intermediates, has been significantly advanced through the development of various metal-catalyzed reactions. These methods offer efficient and often stereoselective pathways to this important heterocyclic motif. While direct metal-catalyzed routes to this compound are not extensively documented, the foundational imidazolidin-2-one ring and its N,N'-disubstituted derivatives are readily accessible through several catalytic strategies. These approaches primarily involve the formation of the cyclic urea structure from unsaturated precursors. Key methodologies include palladium-, gold-, and copper-catalyzed reactions, each offering unique advantages in terms of substrate scope and reaction conditions.

Palladium-Catalyzed Syntheses

Palladium catalysis is a cornerstone in the formation of imidazolidin-2-one derivatives, with several distinct strategies being employed.

One prominent method is the intramolecular diamination of alkenes . This approach utilizes a Pd(II) catalyst to facilitate the cyclization of urea-tethered alkenes, constructing the five-membered ring. mdpi.com For instance, the palladium-catalyzed reaction of N-allylureas can lead to the formation of substituted imidazolidin-2-ones. nih.gov A notable advancement in this area is the palladium-catalyzed carboamination of N-allylureas, which allows for the simultaneous formation of a C-C and a C-N bond, creating substituted imidazolidin-2-ones in a two-step process from readily available N-allylamines. nih.gov

Another powerful palladium-catalyzed method is the intermolecular asymmetric diamination of 1,3-dienes . This reaction, utilizing 1,3-dialkylureas, can produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivities under mild conditions, often employing a chiral pyridine-oxazoline ligand. mdpi.com

The diamination of alkenes using N-allyl ureas has also been effectively catalyzed by palladium. This process involves a trans-aminopalladation of the alkene, followed by reductive elimination from an alkylpalladium complex to form the Csp3–Nsp3 bond. mdpi.com

A summary of representative palladium-catalyzed reactions for the synthesis of imidazolidin-2-one derivatives is presented below:

| Reaction Type | Catalyst/Ligand | Substrate | Key Features |

| Intramolecular Diamination | Pd(II) | Urea-tethered alkenes | Forms fused imidazolidin-2-ones. mdpi.com |

| Carboamination | Pd2(dba)3/Xantphos | N-allylureas and aryl bromides | Generates two new bonds and up to two stereocenters. nih.govorganic-chemistry.org |

| Asymmetric Diamination | Pd(II)/Chiral Pyridine-Oxazoline | 1,3-Dienes and 1,3-dialkylureas | Produces chiral imidazolidin-2-ones with high enantioselectivity. mdpi.com |

| Diamination of N-allyl ureas | Palladium/JackiePhos | N-allyl ureas | Involves trans-aminopalladation and reductive elimination. mdpi.com |

Gold-Catalyzed Syntheses

Gold catalysts, particularly Au(I) complexes, have emerged as highly effective for the synthesis of imidazolidin-2-one derivatives through hydroamination reactions.

A significant application is the intramolecular hydroamination of N-allylic ureas . A catalytic system of di-tert-butyl-o-biphenyl phosphine (B1218219) gold(I) chloride and a silver salt can facilitate the 5-exo hydroamination of N-allylic, N'-aryl ureas to yield imidazolidin-2-ones in excellent yields under mild conditions. mdpi.comscispace.com This method demonstrates high diastereoselectivity, particularly with substituted N-allylic ureas, leading to trans-3,4-disubstituted products. scispace.com

Furthermore, gold(I) catalysis is effective in the intramolecular dihydroamination of allenes . N,N'-disubstituted ureas tethered to an allene (B1206475) can be converted to bicyclic imidazolidin-2-ones with high yield and diastereoselectivity using a gold(I) N-heterocyclic carbene complex. nih.gov This redox-neutral and atom-economic approach provides an alternative to alkene diamination. mdpi.comnih.gov

Key features of gold-catalyzed syntheses of imidazolidin-2-one derivatives are summarized in the following table:

| Reaction Type | Catalyst System | Substrate | Key Features |

| Intramolecular Hydroamination | (P(t-Bu)2o-biphenyl)AuCl/AgPF6 | N-allylic, N'-aryl ureas | High yields, mild conditions, and high diastereoselectivity for trans products. mdpi.comscispace.com |

| Intramolecular Dihydroamination | (IPr)AuCl/AgPF6 | N-δ-allenyl ureas | Forms bicyclic imidazolidin-2-ones; redox-neutral and atom-economic. nih.gov |

Copper-Catalyzed Syntheses

Copper-based catalytic systems provide another valuable avenue for the synthesis of imidazolidin-2-ones.

One such method is the copper-catalyzed intramolecular oxidative amination of N-allylic ureas . This approach utilizes a copper(II) catalyst and an oxidant, such as Dess-Martin periodinane (DMP), to produce vinyl-substituted imidazolidin-2-ones with high trans diastereoselectivity. mdpi.com Mechanistically, this reaction is proposed to proceed through an amidyl radical that undergoes a 5-exo-trig cyclization. mdpi.com

Additionally, copper-mediated strategies have been developed for the diamination of N-allylic ureas, although these can sometimes require stoichiometric amounts of copper to minimize byproduct formation. mdpi.com

The table below outlines a key copper-catalyzed route to imidazolidin-2-one derivatives:

| Reaction Type | Catalyst/Oxidant | Substrate | Key Features |

| Intramolecular Oxidative Amination | Copper(II) 2-ethylhexanoate/DMP | N-allylic ureas | Produces vinyl-substituted imidazolidin-2-ones with high trans diastereoselectivity. mdpi.com |

Mechanistic Studies and Reactivity Profiles

Intrinsic Reactivity of the 1,3-Bis(methoxymethyl)imidazolidin-2-one Framework

The reactivity of this compound is fundamentally dictated by the interplay between the cyclic urea (B33335) core and the N-substituted methoxymethyl groups. This unique combination of functional groups imparts a distinct chemical character to the molecule, influencing its stability and reaction pathways.

The N-methoxymethyl groups are pivotal to the reactivity of the this compound framework. These substituents activate the molecule for etherification reactions, a critical aspect of its utility. The nitrogen atoms of the imidazolidinone ring, being part of an amide-like structure, exhibit reduced basicity due to the delocalization of their lone pairs into the adjacent carbonyl group. This electronic effect makes the nitrogen atoms less nucleophilic.

However, the methoxymethyl groups introduce a site susceptible to acid-catalyzed cleavage. In the presence of an acid catalyst, the ether oxygen of the methoxymethyl group can be protonated, leading to the formation of a stabilized carbocation and subsequent release of methanol (B129727). This in situ generation of a reactive electrophilic species is a key feature of the molecule's reactivity profile, particularly in crosslinking applications with nucleophilic substrates like cellulose (B213188). The steric bulk of the methoxymethyl groups can also play a role in modulating the rate of reaction, influencing the approach of nucleophiles to the reactive centers.

The amide functionality within the imidazolidin-2-one ring is a cornerstone of the molecule's chemical identity and behavior. The resonance delocalization of the nitrogen lone pair electrons into the carbonyl group imparts significant partial double bond character to the C-N bonds. This resonance stabilization contributes to the planarity and rigidity of the ring system.

This electronic feature has several consequences for the molecule's reactivity. The delocalization reduces the nucleophilicity of the nitrogen atoms, preventing them from readily participating in many typical amine reactions. The carbonyl group itself can act as a hydrogen bond acceptor, influencing the molecule's solubility and interactions with protic solvents and substrates. Furthermore, the amide group electronically influences the stability of intermediates formed during reactions. For instance, in the acid-catalyzed activation of the N-methoxymethyl groups, the electron-withdrawing nature of the carbonyl group can affect the stability of any transient positive charge that develops on the adjacent nitrogen atom. The amide moiety is relatively stable to hydrolysis, which allows the N-methoxymethyl groups to be the primary sites of reaction under controlled acidic conditions.

Detailed Mechanistic Investigations of Transetherification Reactions

Transetherification reactions are a hallmark of this compound's chemical behavior, particularly with hydroxyl-rich polymers such as cellulose. Computational studies have shed considerable light on the intricate mechanisms governing these processes.

The reaction of this compound derivatives, such as m-DMEU (a methylated derivative of DMEU), with the hydroxyl groups of cellulose chains proceeds under acidic conditions. The generally accepted mechanism involves the initial protonation of the methoxymethyl ether oxygen, followed by the elimination of methanol to generate a highly reactive carbocation intermediate centered on the methylene (B1212753) group. This electrophilic species is then attacked by a nucleophilic hydroxyl group from the cellulose chain, forming a new ether linkage and effectively crosslinking the polymer chains. This process can occur at one or both of the N-methoxymethyl groups, leading to the formation of a durable, three-dimensional network within the cellulosic substrate.

The reactivity of this compound derivatives in transetherification reactions is significantly influenced by the nature of the substituents on the imidazolidinone ring. researchgate.net Computational studies have demonstrated that substituents can impact the stability of the intermediate carbocation and, consequently, the activation energy barriers of the reaction.

Below is a table summarizing the impact of different substituents (R) on the reactivity of m-DMEU derivatives in transetherification reactions, as determined by computational modeling. researchgate.net

| Substituent (R) | Electronic Effect | Impact on Carbocation Stability | Predicted Effect on Reactivity |

| CH₃ | Electron-donating | Stabilizing | Increased |

| C₂H₅ | Electron-donating | Stabilizing | Increased |

| n-C₃H₇ | Electron-donating | Stabilizing | Increased |

| C₂H₅Cl | Electron-withdrawing | Destabilizing | Decreased |

| C₂H₅F | Electron-withdrawing | Destabilizing | Decreased |

Comparative Reactivity Studies of Heteroatoms (Oxygen vs. Sulfur) in Related Derivatives

The substitution of the oxygen atom with sulfur in the imidazolidin-2-one ring system to form derivatives like 2-thioxoimidazolidin-4-one significantly alters the electronic properties and reactivity of the molecule. researchgate.net Theoretical studies on related five-membered heterocycles, such as oxazoles and thiazoles, provide insights into these differences. The replacement of oxygen with sulfur increases the ring size due to the longer C-S and N-S bonds compared to their oxygen counterparts. mdpi.com This structural change can impact how the molecule fits into receptor sites in biological systems. mdpi.com

A primary difference lies in their hydrogen-bonding capabilities. Oxygen, being more electronegative, generally serves as a better hydrogen-bond acceptor than sulfur. mdpi.com However, in aromatic heterocyclic systems, the involvement of the heteroatom's lone pair electrons in π-delocalization can diminish this capacity. mdpi.com Computational studies have shown that while the ring oxygen in isoxazole (B147169) can be a weak hydrogen-bond acceptor, the sulfur atom in analogous thiazole (B1198619) or isothiazole (B42339) derivatives is an extremely weak one, if at all. mdpi.com This difference in hydrogen bonding potential is crucial for understanding intermolecular interactions in solution and biological contexts.

In the context of reactivity, this heteroatom substitution influences tautomeric equilibria. For instance, in 2-thioxoimidazolidin-4-one, there is a competition between keto/enol tautomerism at the C4-oxygen and thione/thiol tautomerism at the C2-sulfur. researchgate.net Computational studies indicate that the energy barrier for thione-thiol tautomerization is significantly lower than that for keto-enol tautomerization, suggesting that proton transfer involving the sulfur atom is more kinetically favorable. researchgate.net

Table 1: Comparative Properties of Oxygen vs. Sulfur in Heterocyclic Rings

| Property | Oxygen Derivatives (e.g., Oxazoles, Imidazolidin-2-ones) | Sulfur Derivatives (e.g., Thiazoles, 2-Thioxoimidazolidinones) | Reference |

|---|---|---|---|

| Bond Lengths (C-X, N-X) | Shorter | Considerably longer | mdpi.com |

| Hydrogen-Bond Acceptor Capacity | Weak to moderate | Extremely weak to non-existent | mdpi.com |

| Favored Tautomerization Pathway | Higher energy barrier for keto-enol tautomerization | Lower energy barrier for thione-thiol tautomerization | researchgate.net |

Proton Transfer Dynamics and Energy Profiles within Reaction Mechanisms

Proton transfer is a fundamental step in many reactions involving imidazolidin-2-one frameworks, including tautomerization and acid-catalyzed cyclizations. researchgate.netmasterorganicchemistry.com The mechanism of proton transfer can occur directly as an intramolecular process or be mediated by solvent molecules, such as water, which act as a "proton shuttle". researchgate.netmasterorganicchemistry.com

Computational studies using Density Functional Theory (DFT) have been employed to investigate the energy profiles of these processes. researchgate.net For a molecule like 2-thioxoimidazolidin-4-one, the direct intramolecular proton transfer from a nitrogen atom to either the oxygen or sulfur atom involves a high-energy transition state. researchgate.net The presence of a single water molecule can dramatically lower this energy barrier by creating a six-membered cyclic transition state, which facilitates the proton relay. researchgate.net This water-assisted mechanism is significantly more favorable than the direct transfer. researchgate.net

The energy barriers calculated for these transfers provide a quantitative measure of their kinetic feasibility. For instance, the computed energy barrier for direct keto/enol tautomerization in 2-thioxoimidazolidin-4-one is substantially higher than for the corresponding thione/thiol tautomerization. researchgate.net This difference is even more pronounced in the water-assisted pathways, confirming the greater reactivity of the thione group towards protonation. researchgate.net A solvent kinetic isotope effect, where the reaction is slower in D₂O than in H₂O, can provide experimental evidence for mechanisms involving proton transfer in the rate-determining step. rsc.org

Table 2: Calculated Energy Barriers for Proton Transfer in 2-Thioxoimidazolidin-4-one

| Tautomerization Process | Mechanism | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Keto → Enol | Direct Transfer | High | researchgate.net |

| Water-Assisted | Significantly Lowered | researchgate.net | |

| Thione → Thiol | Direct Transfer | Lower than Keto/Enol | researchgate.net |

| Water-Assisted | Lowest among pathways | researchgate.net |

Catalytic Mechanisms Involving Imidazolidin-2-one Frameworks

Metal-Mediated Diamination Mechanisms for Cyclic Urea Formation

The formation of the imidazolidin-2-one ring via the metal-catalyzed diamination of unsaturated carbon-carbon bonds is a powerful synthetic strategy. mdpi.com Palladium and copper are common catalysts for these transformations. mdpi.com

In palladium-catalyzed intramolecular diamination, a Pd(II) catalyst is often used with a hypervalent iodine reagent as an oxidant. mdpi.com A proposed mechanism for the diamination of N-allyl ureas involves an initial trans-aminopalladation of the alkene. mdpi.com This is followed by a second amination step, which forms the final C-N bond through reductive elimination from an alkylpalladium complex. mdpi.com The choice of ligand is critical for promoting this reductive elimination step. mdpi.com For intermolecular reactions, such as the diamination of 1,3-dienes, a similar pathway involving oxidative addition of an aryl halide to Pd(0), insertion of the alkene into the Pd-N bond, and subsequent reductive elimination has been proposed. mdpi.com

Copper-mediated strategies have also been developed. mdpi.com One proposed mechanism involves a copper-mediated hydroamination, followed by the homolytic cleavage of a C-Cu bond to generate a carbon-centered radical, which then reacts to form the second C-N bond. mdpi.com Another pathway suggests the formation of an amidyl radical that undergoes a 5-exo-trig cyclization to yield an organocuprate intermediate, which then leads to the product through β-hydride elimination. mdpi.com

Iminium Ion Intermediates in Catalytic Cycles

Iminium ions are key reactive intermediates in several synthetic routes to substituted imidazolidin-2-ones. nih.gov One approach involves the in situ generation of a cyclic iminium ion from N-(2,2-dialkoxyethyl) ureas under acidic conditions. nih.gov The proposed mechanism begins with the acid-promoted formation of an oxonium cation, which undergoes intramolecular cyclization. nih.gov Subsequent elimination of an alcohol molecule furnishes a cyclic iminium cation. nih.gov This electrophilic intermediate is then trapped by a nucleophile to yield the final substituted imidazolidin-2-one product. nih.gov Quantum chemistry calculations have been used to rationalize the regioselectivity of the nucleophilic attack by comparing the relative energies of different possible iminium ion intermediates. nih.gov

The imidazolidin-2-one framework itself is also used as a chiral catalyst, particularly in organocatalysis, where it operates via iminium ion activation. princeton.edu In these cases, a secondary amine on the catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. princeton.edu This activation lowers the LUMO of the substrate, making it more susceptible to attack by nucleophiles. The steric environment created by the catalyst framework directs the nucleophile to one face of the iminium ion, thereby controlling the stereochemistry of the product. princeton.edu

Lewis Acid Catalyzed Amidoalkylation Pathways in Related Systems

While not always explicitly defined as amidoalkylation, many acid-catalyzed reactions that form substituted imidazolidin-2-ones proceed through analogous mechanistic pathways involving the formation of an N-acyliminium ion or a related electrophilic intermediate. Lewis acids or Brønsted acids can catalyze the formation of these intermediates from precursors such as N-(alkoxyalkyl) ureas. nih.gov

The general pathway involves the coordination of the acid catalyst to an oxygen atom (e.g., of an alkoxy or hydroxyl group), which facilitates its departure as a leaving group and the formation of a stabilized carbocation, specifically an iminium ion. nih.gov This highly electrophilic species then reacts with a nucleophile (an external C-nucleophile like phenol (B47542) or an intramolecular π-system) in an amidoalkylation-type step to form a new carbon-carbon or carbon-heteroatom bond. nih.gov Gold(I) catalysts, acting as soft Lewis acids, can activate alkyne functionalities in urea derivatives, promoting intramolecular hydroamination through trans-amidometallation to form the five-membered ring. mdpi.com

Advanced Computational Chemistry in Mechanistic Elucidation

Advanced computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the complex mechanisms of reactions involving imidazolidin-2-one frameworks. nih.govacs.org These methods allow researchers to map out entire reaction energy profiles, providing insights that are often inaccessible through experimental means alone.

Computational studies are used to:

Rationalize Regioselectivity: By calculating the relative energies of different intermediates and transition states, chemists can predict and explain why a reaction favors one constitutional isomer over another. For example, calculations have shown the relative stability of different iminium ion intermediates, thereby explaining the preferred site of nucleophilic attack. nih.gov

Elucidate Reaction Pathways: DFT calculations can support or refute proposed mechanisms. For instance, in the base-catalyzed hydroamidation of propargylic ureas, computations supported a nonassisted cyclization for one pathway while revealing the involvement of an allene (B1206475) intermediate in another. acs.org

Determine Rate-Determining Steps: By identifying the highest energy barrier along a reaction coordinate, the rate-determining step can be pinpointed. This was demonstrated in studies of proton transfer dynamics, where the transition state for water-assisted transfer was found to be significantly lower in energy than for direct transfer. researchgate.net

Investigate Catalyst-Substrate Interactions: In catalyzed reactions, modeling can reveal how a catalyst activates a substrate and controls stereoselectivity, for example, by showing how a chiral imidazolidinone catalyst shields one face of an iminium ion intermediate. princeton.edu

These computational insights are invaluable for optimizing reaction conditions and designing new, more efficient catalysts and synthetic routes. nih.govacs.org

QM/MM Hybrid Methods (e.g., ONIOM) for Complex Chemical Systems

Investigating reactions involving large biomolecules like cellulose presents a significant computational challenge. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods offer a solution by treating different parts of the system at varying levels of theory. mdpi.com The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a prominent example of such an approach. researchgate.netgaussian.com

In the study of the transetherification reaction between m-DMEU derivatives and a linear cellulose chain, a two-layer ONIOM model was employed to manage the system's complexity. researchgate.net This approach partitions the molecular system into distinct regions:

The High-Level Layer (QM): This region includes the reacting species—this compound and the immediate hydroxyl groups of the cellulose chain. It is treated with high-accuracy quantum mechanical methods to precisely model the electronic rearrangements during bond formation and breakage. gaussian.com

The Low-Level Layer (MM): This region encompasses the remainder of the large cellulose polymer. It is treated using less computationally demanding molecular mechanics force fields. mdpi.com

This layered approach allows for a detailed and accurate description of the core reaction while efficiently accounting for the steric and electrostatic effects of the broader molecular environment, making the study of such a large and complex system computationally feasible. gaussian.comresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory, Semi-empirical Methods)

To achieve a comprehensive understanding of the reaction mechanism, a variety of quantum chemical methods were utilized within the QM layer of the ONIOM model for the transetherification of m-DMEU with cellulose. researchgate.net

Møller-Plesset Perturbation Theory (MP): This post-Hartree-Fock ab initio method improves upon the Hartree-Fock approximation by incorporating electron correlation effects. wikipedia.orgchemeurope.com Often used at the second order (MP2), it provides a more accurate calculation of the correlation energy, which is crucial for describing reaction barriers and intermediate stabilities. fiveable.meq-chem.comq-chem.com

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure of a system based on its electron density. nih.govnanobioletters.comresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying the geometries and energies of reactants, products, and transition states in complex reactions. researchgate.net

Semi-empirical Methods: These methods simplify quantum mechanical calculations by using parameters derived from experimental data. While less accurate than ab initio or DFT methods, they are significantly faster, enabling the exploration of larger systems or longer reaction dynamics. researchgate.net

The combined application of these methods provided a robust computational framework to analyze the energetics and mechanism of the reaction. researchgate.net

Solvation Models and Analysis of Intermediate Carbocation Stability

The reaction mechanism of m-DMEU under acidic conditions proceeds via a unimolecular nucleophilic substitution (SN1) pathway. researchgate.net A critical feature of this mechanism is the formation of a transient carbocation intermediate. The stability of this carbocation is heavily influenced by its surrounding environment, particularly in a solvent like water. masterorganicchemistry.comyoutube.com

To investigate this, computational solvation models were employed to probe the stability of the intermediate carbocation in an aqueous medium. researchgate.net These models simulate the effect of the solvent without explicitly including individual solvent molecules, which would be computationally prohibitive. The specific methods used were:

The Onsager model: This model places the solute in a spherical cavity within a continuous dielectric medium representing the solvent.

The Integral Equation Formalism version of the Polarized Continuum Model (IEF-PCM): This is a more sophisticated continuum model that creates a more realistic, molecule-shaped cavity for the solute.

Potential Energy Surface Mapping and Transition State Characterization

A potential energy surface (PES) is a conceptual map that describes the energy of a chemical system as a function of its atomic coordinates. wikipedia.orglibretexts.org By mapping the PES for the transetherification reaction of m-DMEU, researchers can visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states. youtube.comlibretexts.org

Computational studies revealed that the reaction in the gas phase proceeds over a potential energy surface with a "triple-well" shape. researchgate.net This indicates the presence of reactants, products, and at least one stable intermediate species along the reaction coordinate. The "hills" or saddle points on this surface correspond to transition states—the highest energy points between minima. researchgate.net

Data Tables

Table 1: Summary of Computational Methods and Their Roles

| Method/Concept | Category | Purpose in the Study of this compound | Reference |

| ONIOM | QM/MM Hybrid Method | To model the complex reaction system of m-DMEU with a large cellulose polymer by treating the reactive core with high-level quantum mechanics and the environment with molecular mechanics. | researchgate.net |

| Møller-Plesset Perturbation Theory | Quantum Chemical Calculation | To accurately calculate electron correlation energy for a better description of reaction barriers and intermediate stabilities. | researchgate.net |

| Density Functional Theory (DFT) | Quantum Chemical Calculation | To calculate the electronic structure and determine the geometries and energies of reactants, products, and transition states. | researchgate.net |

| Semi-empirical Methods | Quantum Chemical Calculation | To enable faster, albeit more approximate, calculations within the overall computational scheme. | researchgate.net |

| Onsager and IEF-PCM | Solvation Models | To simulate the effect of a water solvent on the stability of the intermediate carbocation formed during the SN1 reaction. | researchgate.net |

| Potential Energy Surface (PES) Mapping | Reactivity Analysis | To map the energy landscape of the reaction, revealing a triple-well shape and identifying the pathway from reactants to products via intermediates. | researchgate.net |

| Transition State Characterization | Reactivity Analysis | To identify the highest energy barriers along the reaction pathway, determining that the release of H+ is the step with the largest barrier. | researchgate.net |

Applications in Materials Science and Polymer Chemistry

Function as Crosslinking Agents in Polymeric Systems

1,3-Bis(methoxymethyl)imidazolidin-2-one, a methylated derivative of Dimethylol Dihydroxyethylene Urea (B33335) (DMDHEU), serves as a crucial crosslinking agent, significantly modifying the properties of polymeric systems. Its primary function is to form a three-dimensional polymer network by creating covalent bonds between polymer chains. This structural alteration enhances the material's integrity, mechanical strength, and stability. researchgate.net

The crosslinking action of this compound, particularly with cellulosic polymers like cotton, involves the formation of ether linkages. The compound contains reactive N-alkoxymethyl groups. sapub.org Under acidic conditions and elevated temperatures, these groups react with the hydroxyl groups present on the cellulose (B213188) chains. researchgate.netsapub.org This reaction forms a stable crosslinking network, which inhibits the easy movement of cellulose chains, a fundamental mechanism for imparting wrinkle resistance. researchgate.net The process effectively ties the individual polymer chains together, transforming the material from a collection of individual chains to a single, interconnected macromolecule. researchgate.net

The general mechanism can be summarized as follows:

Activation: In the presence of an acid catalyst, the methoxymethyl group is activated.

Reaction with Cellulose: The activated agent then reacts with the hydroxyl groups (-OH) of the cellulose polymer.

Crosslink Formation: A covalent ether bond (Cellulose-O-CH2-N) is formed, linking two adjacent cellulose chains through the imidazolidinone ring structure. This creates a durable network within the amorphous regions of the cellulose fibers. ijret.org

One approach involves optimizing the concentration of the crosslinking agent. For instance, in studies with bacterial cellulose, treatment with a 20% DMDHEU solution was found to restore deformability and tensile properties to levels comparable to untreated samples. utb.cz

Another strategy is the use of blended systems. Combining this compound with other reagents, such as the reaction product of dimethylurea and glyoxal (B1671930), can achieve a better balance of properties. This blend can provide improved durable press performance while maintaining good strength and abrasion resistance. cottoninc.com Additionally, the incorporation of softeners, like aminofunctional silicones, into the finishing formulation can improve abrasion resistance and impart a desirable hand to the fabric without a complete reliance on conventional crosslinking resins for durable press appearance. cottoninc.com

The performance of this compound and related compounds has been compared with other crosslinking agents, particularly formaldehyde-free alternatives.

Compared to its parent compound, DMDHEU, the etherified or methylated versions like this compound are utilized to significantly reduce the levels of free formaldehyde (B43269) released from the treated fabric. cottoninc.com However, it is important to note that these are still formaldehyde-based systems. aatcc.org Non-formaldehyde agents, such as the reaction product of dimethylurea and glyoxal, offer a good balance of durable press, strength, and abrasion resistance, though the durable press rating may not be as high as that achieved with DMDHEU-based systems. cottoninc.com

Click on the headers to sort the data.

| Crosslinking Agent | Mechanism | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| This compound (Modified DMDHEU) | Etherification | Excellent durable press rating, low formaldehyde release compared to DMDHEU. | Can reduce mechanical strength, formaldehyde-based. | cottoninc.comresearchgate.net |

| Citric Acid (CA) | Esterification | Formaldehyde-free, enhances antibacterial activity. | Lower durable press rating and physical properties compared to modified DMDHEU. | researchgate.netresearchgate.net |

| 1,2,3,4-Butanetetracarboxylic Acid (BTCA) | Esterification | Effective formaldehyde-free agent, good durable press performance. | Requires specific catalysts, potential for fabric yellowing. | researchgate.netaatcc.org |

| Dimethylurea/Glyoxal Product | - | Non-formaldehyde, good balance of durable press, strength, and abrasion resistance. | Durable press rating may be lower than DMDHEU systems. | cottoninc.com |

Application in Textile Finishing and Resin Formulations

Formaldehyde-based resins, including this compound, are cornerstones of the textile finishing industry, primarily used to impart "easy care" or "durable press" properties to fabrics containing cellulosic fibers like cotton, rayon, and linen. texauxchemicals.cominflibnet.ac.in

The use of formaldehyde to improve the properties of cotton fabrics dates back over a century. hmpgloballearningnetwork.com This led to the development of synthetic resins, such as urea-formaldehyde and later melamine-formaldehyde, which could form cross-links with cellulose molecules. hmpgloballearningnetwork.com These resins provided garments with wrinkle resistance and shape retention after washing, leading to the "wash and wear" and "durable press" concepts. inflibnet.ac.inhmpgloballearningnetwork.com

DMDHEU and its derivatives became the most widely used finishing agents for cotton due to the stability and durability they offer. researchgate.net These resins are applied to the fabric, typically through a pad-dry-cure method, where they polymerize and crosslink the cellulose fibers. researchgate.netijret.org This treatment is essential for products like shirts, trousers, and home textiles, reducing the need for ironing and improving fabric shape retention. texauxchemicals.com

The application of this compound functionalizes fabrics to deliver a range of enhanced performance characteristics beyond simple wrinkle resistance.

The primary benefits include:

Wrinkle Resistance and Shape Retention: The crosslinked network prevents the slippage of cellulose chains, which is the cause of wrinkling. researchgate.net This ensures garments maintain a smooth appearance and retain desired creases after laundering. kherkhergarcia.com

Shrinkage Control and Dimensional Stability: The resin treatment stabilizes the fabric structure, controlling shrinkage. texauxchemicals.com

Colorfastness: These resins can help bind dyes and pigments to the fabric, preventing colors from running during washing. formacare.eu

Stain Resistance: The finish can impart a degree of water and stain resistance, making fabrics suitable for a wider range of applications. kherkhergarcia.com

Click on the headers to sort the data.

| Performance Enhancement | Underlying Mechanism | Primary Benefit | Reference |

|---|---|---|---|

| Wrinkle Resistance | Inhibition of cellulose chain movement via crosslinking. | Reduces ironing needs, maintains smooth appearance. | researchgate.nettexauxchemicals.com |

| Shape Retention | Creation of a stable, three-dimensional polymer network. | Garments retain their shape and pressed creases after washing. | hmpgloballearningnetwork.comkherkhergarcia.com |

| Shrinkage Control | Stabilization of the fabric's internal structure. | Maintains the original dimensions of the garment. | texauxchemicals.com |

| Colorfastness | Aids in binding dyes and pigments to the fibers. | Prevents color loss during washing. | formacare.eu |

Advanced Polymeric Material Development

The development of advanced polymeric materials hinges on the ability to control their molecular architecture. Crosslinking agents are instrumental in this process, creating networks between polymer chains that enhance mechanical strength, thermal stability, and chemical resistance. This compound and its related compounds have emerged as versatile tools for achieving these tailored functionalities.

Engineering Polymeric Materials with Tailored Functionalities

The structure of this compound allows it to react with various functional groups on polymer backbones, such as hydroxyl (-OH) and carboxyl (-COOH) groups. This reactivity is the basis for its use in creating three-dimensional polymer networks. The density and nature of these crosslinks can be controlled to fine-tune the final properties of the material. For instance, a higher degree of crosslinking typically leads to a more rigid material with increased hardness and thermal stability, while a lower degree of crosslinking can result in more flexible and elastic polymers. This adaptability makes it a valuable component in the formulation of coatings, adhesives, and thermosetting plastics where specific performance characteristics are required.

Crosslinking agents like this compound are essential for producing polymers with enhanced durability and resistance to solvents and environmental degradation. The covalent bonds formed during the crosslinking process are strong and stable, contributing to the long-term performance of the material.

Utilization in Aqueous Base-Developable Negative-Tone Film Formulations

In the microelectronics industry, photoresists are critical materials used to pattern semiconductor wafers. Negative-tone photoresists are a class of materials that become insoluble in a developer solution after exposure to light. This process often relies on a crosslinking reaction initiated by a photoacid generator.

Compounds with structures similar to this compound, such as aminoplasts and urea-formaldehyde resins, are employed as crosslinkers in these negative-tone photoresist formulations. When exposed to acid generated by light, these crosslinkers react with the polymer matrix, rendering the exposed regions insoluble. The unexposed regions remain soluble and can be washed away with an aqueous alkaline developer, leaving the desired pattern. The efficiency and resolution of the photolithography process are highly dependent on the performance of the crosslinking agent.

Chemical Modification of Lignocellulosic Materials (e.g., with 4,5-dihydroxy-1,3-bis(methoxymethyl)imidazolidin-2-one (B8795701), m-DMDHEU)

Lignocellulosic materials, such as wood and cotton, are abundant and renewable resources. However, their inherent properties, like susceptibility to moisture and wrinkling in the case of cotton, can limit their applications. Chemical modification with crosslinking agents can significantly enhance their performance.

A notable derivative, 4,5-dihydroxy-1,3-bis(methoxymethyl)imidazolidin-2-one (methylated DMDHEU or m-DMDHEU), is widely used as a finishing agent for cotton fabrics to impart wrinkle resistance and dimensional stability. The m-DMDHEU molecules penetrate the amorphous regions of the cellulose fibers and, upon curing with an acid catalyst, form crosslinks between adjacent cellulose chains. This crosslinked network prevents the fibers from easily slipping past one another, which is the primary cause of wrinkling.

Recent research has also explored the use of m-DMDHEU to modify other lignocellulosic materials. For instance, wood treated with m-DMDHEU exhibits improved dimensional stability and resistance to weathering. ncsu.edu Furthermore, studies have shown that modifying lignocellulosic materials like cotton, sawdust, and coconut shell powder with a mixture of m-DMDHEU and choline (B1196258) chloride can create effective anion exchange materials for water purification. rsc.orgnih.govresearchgate.net This functionalization opens up new avenues for the use of these natural materials in environmental applications.

The table below summarizes the effects of treating various lignocellulosic materials with m-DMDHEU.

| Material | Treatment | Observed Effects | Reference(s) |

| Cotton Fabric | m-DMDHEU finishing | Increased wrinkle resistance, improved dimensional stability. | mdpi.commdpi.com |

| Wood | m-DMDHEU modification | Enhanced dimensional stability, improved resistance to weathering. | ncsu.edu |

| Cotton, Acacia Wood Sawdust, Coconut Shell Powder | m-DMDHEU/Choline Chloride | Introduction of anion exchange properties for water purification. | rsc.orgnih.govresearchgate.net |

Surface Modification of Cellulose Nanocrystals for Advanced Materials

Cellulose nanocrystals (CNCs) are rod-like nanoparticles derived from cellulose that possess exceptional mechanical properties. Their high strength and stiffness make them attractive reinforcing agents for polymer composites. However, the hydrophilic nature of CNCs can lead to poor dispersion in hydrophobic polymer matrices, limiting their effectiveness.

Surface modification of CNCs is crucial to overcome this challenge and to introduce new functionalities. While direct evidence of the use of this compound for CNC surface modification is limited in publicly available literature, the reactivity of its derivatives with hydroxyl groups suggests potential applicability. The surface of CNCs is rich in hydroxyl groups, which could serve as reaction sites for crosslinking agents like m-DMDHEU. Such modifications could enhance the compatibility of CNCs with various polymer matrices and enable the creation of advanced composite materials with tailored properties. General methods for CNC surface functionalization include oxidation, esterification, amidation, and etherification, highlighting the versatility of these nanomaterials in creating advanced functional materials.

Adsorption and Separation Science Applications

Surface Modification for Advanced Adsorbent Materials

The ability of imidazolidin-2-one derivatives to act as cross-linking agents has been effectively harnessed to modify the surfaces of natural substrates, creating high-capacity adsorbent materials for environmental remediation.

Lignocellulosic materials, such as cotton, sawdust, and coconut shells, are abundant, low-cost, and environmentally friendly, making them ideal candidates for modification into advanced adsorbents. researchgate.neteeer.org A novel denaturation agent, a mixture of 4,5-dihydroxy-1,3-bis(methoxymethyl)imidazolidin-2-one (B8795701) (m-DMDHEU) and choline (B1196258) chloride (CC), has been successfully used to modify these materials to enhance their anion removal capabilities. acs.orgsemanticscholar.orgresearchgate.net

The synthesis process typically involves two main stages. acs.orgsemanticscholar.org First, the raw lignocellulosic material undergoes a pretreatment with a solution like 0.2 N sodium hydroxide (B78521) (NaOH) in an ethanol/water mixture to remove lignin (B12514952) and activate the cellulose (B213188) structure. acs.orgsemanticscholar.org Following this activation, the material is impregnated with an aqueous solution of m-DMDHEU and choline chloride. researchgate.net The final step involves a parched heat supply method, where the material is activated at an elevated temperature (e.g., 140°C for one hour) to facilitate the cross-linking reaction. researchgate.netresearchgate.net

In this modification, m-DMDHEU acts as a cross-linking bridge, reacting with the hydroxyl (-OH) groups on the cellulose chains. acs.org Simultaneously, the choline chloride provides positively charged quaternary ammonium (B1175870) groups (–N(CH₃)₃⁺Cl⁻), which are the primary active sites for anion exchange. acs.orgsemanticscholar.org The efficiency of the modification is influenced by the relative concentrations of m-DMDHEU and choline chloride. Research has shown that an optimal ratio, such as 5 wt % m-DMDHEU and 10 wt % CC, maximizes the ion exchange capacity. acs.orgsemanticscholar.org Increasing the concentration of m-DMDHEU significantly increases the mass of the material due to strong cross-linking but only negligibly increases the ion exchange capacity. semanticscholar.org Conversely, higher concentrations of choline chloride can lead to a decrease in mass increase, as CC molecules may occupy reactive sites on the cellulose, preventing m-DMDHEU from forming cross-links. acs.orgsemanticscholar.org

| m-DMDHEU Concentration (wt %) | Choline Chloride (CC) Concentration (wt %) | Observed Effect on Lignocellulosic Substrate | Reference |

|---|---|---|---|

| 5-15 | Constant | Strongly accretes mass increase level | semanticscholar.org |

| 5-15 | Constant | Negligibly increases ion exchange capacity | semanticscholar.org |

| Constant | 2-10 | Decreases mass increase level | acs.org |

| Constant | 2-10 | Increases ion exchange capacity | acs.org |

| 5 | 10 | Chosen as optimal for the modification process | acs.orgsemanticscholar.org |

The primary mechanism for the removal of anions by m-DMDHEU/CC-modified lignocellulosic materials is anion exchange. acs.orgsemanticscholar.org The modification process introduces positively charged functional groups from choline chloride onto the cellulose backbone. semanticscholar.org These cationic sites electrostatically attract and bind negatively charged anions from aqueous solutions, releasing chloride ions in the process. acs.org The m-DMDHEU molecule serves as a stable cross-linking bridge that covalently bonds the choline chloride to the cellulose structure, ensuring the durability of the adsorbent. acs.orgsemanticscholar.org

Computational studies suggest that the transetherification reaction between m-DMDHEU derivatives and the hydroxyl groups of cellulose proceeds via a unimolecular nucleophilic substitution (S N 1) mechanism under acidic conditions. researchgate.net This reaction forms a stable, cross-linked network. The modification significantly alters the physical properties of the substrate. For instance, the specific surface area of cotton, initially measured at 724.955 m²/g, was reduced to 0.000 m²/g after modification. acs.orgsemanticscholar.org This is attributed to the m-DMDHEU bridges forming cross-links between cellulose chains, which reduces and congests the surface pores. acs.orgsemanticscholar.org Despite the reduction in surface area, the introduction of high-density anion exchange sites makes the material highly effective for ion removal. acs.org

The m-DMDHEU/CC-modified materials have demonstrated high efficiency and selectivity in removing specific toxic anionic species from water. acs.org Studies have focused on chromate (B82759) (CrO₄²⁻), arsenate (H₂AsO₄⁻), and nitrate (B79036) (NO₃⁻). acs.orgsemanticscholar.org

Research on modified sawdust from acacia auriculiformis wood showed a significant increase in its ability to adsorb and exchange chromate ions. researchgate.net The performance of these modified materials was found to be better than that of a commercial strong anion exchange resin (GA-13) under the same conditions. acs.orgsemanticscholar.org For instance, when treating a water sample with an initial chromate concentration of 500 parts per billion (ppb) at pH 7, the modified sawdust achieved a removal efficiency of 98.0%, compared to 97.6% for the commercial resin. researchgate.net

The operational pH range for these adsorbents is wide, from 2 to 12, making them suitable for various wastewater treatment scenarios. acs.org The modified materials have proven capable of reducing contaminant concentrations to levels that meet permissible standards for drinking and living water. acs.orgsemanticscholar.org

| Anionic Species | Substrate Material | Key Research Finding | Reference |

|---|---|---|---|

| Chromate (CrO₄²⁻) | Acacia Auriculiformis Sawdust | Adsorption capacity was highest in acidic conditions. Removal efficiency (98.0%) was superior to commercial anion resin (97.6%) at pH 7. | researchgate.net |

| Arsenate (H₂AsO₄⁻) | Acacia Auriculiformis Sawdust | The presence of arsenate did not interfere with chromate removal. Successfully treated groundwater-like samples to below permitted arsenic concentrations. | researchgate.net |

| Chromate (CrO₄²⁻), Arsenate (H₂AsO₄⁻), Nitrate (NO₃⁻) | Cotton, Sawdust, Coconut Shell Powder | Removal efficiency is inversely related to the lignin content of the initial material (Cotton > Sawdust > Coconut Shell). | semanticscholar.org |

| Chromate (CrO₄²⁻), Arsenate (H₂AsO₄⁻), Nitrate (NO₃⁻) | General Lignocellulosic Materials | Outlet water could meet permissible drinking and living water standards after treatment. | acs.org |

Chromatographic Separation Techniques

While direct chromatographic methods for 1,3-Bis(methoxymethyl)imidazolidin-2-one are not extensively detailed, research on structurally related compounds, such as other imidazolidinone derivatives and urea-formaldehyde (UF) resins, provides a strong basis for developing and understanding separation techniques applicable to this compound.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of imidazolidinone derivatives and related low-molecular-weight compounds found in various formulations. researchgate.netresearchgate.netcnrs.fr Reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the qualitative and quantitative analysis of compounds like 1-Acetyl-2-imidazolidinone and Imidazolidinyl Urea (B33335). researchgate.netimpactfactor.orgresearchgate.net

These methods typically employ a C18 or similar nonpolar stationary phase column. impactfactor.orgresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with an acid modifier like ortho-phosphoric acid to control ionization and improve peak shape. researchgate.netresearchgate.net Detection is commonly achieved using a UV detector at a wavelength where the analyte shows maximum absorbance, such as 215 nm for 1-Acetyl-2-imidazolidinone. researchgate.netimpactfactor.org Gradient elution, where the mobile phase composition is changed during the run, can be used to achieve better separation for complex mixtures of imidazole (B134444) derivatives. ptfarm.pl

| Analyte | Column (Stationary Phase) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 1-Acetyl-2-imidazolidinone | Inertsil ODS-3V (250 mm × 4.6 mm, 5 μm) | Water: Acetonitrile (95:5 v/v) | UV at 215 nm | researchgate.netimpactfactor.org |

| Imidazolidinyl Urea | Cyano column (250 x 4.6 mm, 5 μm) | Acetonitrile:Water (25:75, v/v) (Isocratic) | UV at 210 nm | researchgate.net |

| Imidazolidinyl Urea & other preservatives | C-18 (250 × 4.6 mm, 5 µm) | A: 1 mL/L ortho-phosphoric acid in water; B: Methanol (Gradient) | UV at 200 nm & 353 nm | researchgate.net |

| Imidazole anti-infective drugs | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.60 mm) | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20 | UV at 300 nm | nih.gov |

The choice of stationary phase is critical for achieving effective separation in chromatography. For imidazolidin-2-one and related urea-formaldehyde compounds, the selection depends on the polarity and size of the molecules.

For analytical separation of low-molecular-weight species, reversed-phase materials like octadecylsilane (B103800) (ODS, C18) and octylsilane (B1236092) (C8) are widely used. impactfactor.orgnih.gov These phases consist of silica (B1680970) particles chemically bonded with long alkyl chains, creating a nonpolar surface. Separation occurs based on the hydrophobic partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. More polar stationary phases, such as those with cyano-propyl groups, are also utilized, offering different selectivity. researchgate.net

For the characterization of polymeric materials like urea-formaldehyde resins, which are structurally related to polymerized this compound, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the preferred method. researchgate.net SEC separates molecules based on their hydrodynamic volume in solution. diva-portal.org The stationary phase consists of porous particles with a controlled pore size distribution. diva-portal.org Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. diva-portal.org This technique is invaluable for determining the molecular weight distribution of polymer samples. researchgate.net

An academic exploration of the environmental fate of this compound necessitates a focus on the broader principles governing the biodegradation of N-heterocyclic compounds. Due to the specificity of this molecule, direct research is limited; therefore, this article applies established scientific principles of environmental chemistry and biochemistry to understand its likely behavior and transformation in the environment.

Environmental Behavior and Biotransformation Academic Perspectives

The environmental behavior of synthetic chemical compounds is of significant academic and regulatory interest. nih.gov For N-heterocyclic compounds like 1,3-Bis(methoxymethyl)imidazolidin-2-one, microbial degradation is a primary pathway for dissipation in soil and water systems. nih.govawsjournal.org The persistence and transformation of such molecules are dictated by their chemical structure and the presence of microorganisms with suitable enzymatic machinery. nih.gov

Future Perspectives and Research Directions

Design and Synthesis of Novel Imidazolidin-2-one Derivatives with Tunable Properties

The future design and synthesis of novel imidazolidin-2-one derivatives are geared towards achieving precise control over their chemical and physical properties. By strategically modifying the core structure, researchers aim to create molecules with tailored characteristics for specific applications. This involves the introduction of various functional groups and the use of innovative synthetic methodologies.

Recent studies have demonstrated the synthesis of novel 4-(het)arylimidazolidin-2-ones through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. mdpi.com This approach has proven to be highly regioselective, offering a straightforward route to a diverse range of substituted imidazolidinones from readily available starting materials. mdpi.com The ability to introduce different aromatic and heterocyclic moieties allows for the fine-tuning of properties such as solubility, electronic character, and biological activity.

The development of pseudo-multicomponent one-pot protocols represents another significant advancement in the synthesis of 1,3-disubstituted imidazolidin-2-ones. researchgate.net These methods offer increased efficiency and sustainability by combining multiple reaction steps into a single operation, thereby minimizing waste and simplifying the purification process. researchgate.net The ability to vary the substituents in these one-pot reactions provides a powerful tool for creating a wide array of derivatives with tunable properties.

Table 1: Synthetic Approaches to Novel Imidazolidin-2-one Derivatives

| Synthetic Method | Key Features | Resulting Derivatives | Potential Tunable Properties |

|---|---|---|---|

| Acid-Catalyzed Cyclization/Electrophilic Substitution | High regioselectivity, simple procedure, readily available starting materials. mdpi.com | 4-(het)arylimidazolidin-2-ones mdpi.com | Electronic properties, solubility, biological activity. |

| N-Functionalization | Introduction of acyl, arylsulfonyl, and benzyl (B1604629) groups at the N(3) position. nih.gov | N(3)-substituted imidazolidin-2-ones nih.gov | Lipophilicity, steric hindrance, biological targeting. |

| Pseudo-Multicomponent Reactions | One-pot synthesis, increased efficiency, reduced waste. researchgate.net | 1,3-disubstituted imidazolidin-2-ones researchgate.net | Molecular complexity, diverse functional group combinations. |

Advancements in Computational Chemistry for Predictive Modeling and Deeper Mechanistic Insights

Computational chemistry is poised to play an increasingly vital role in the study of imidazolidin-2-ones, offering powerful tools for predictive modeling and gaining deeper mechanistic insights into their synthesis and reactivity. The integration of computational methods with experimental work is expected to accelerate the discovery and development of new derivatives with desired properties. uni.lumdpi.com

Quantum chemistry calculations have already been successfully employed to rationalize the regioselectivity observed in the synthesis of novel imidazolidin-2-ones. mdpi.com By modeling the reaction mechanism and calculating the relative energies of intermediates and transition states, researchers can understand why a particular regioisomer is preferentially formed. mdpi.com This predictive capability allows for the informed selection of substrates and reaction conditions to achieve the desired outcome.

Density Functional Theory (DFT) studies have provided valuable insights into the mechanisms of base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones. acs.org These calculations can elucidate the role of the catalyst and reveal the most feasible reaction pathways, such as direct cyclization or the involvement of an allenamide intermediate. acs.org Such mechanistic understanding is crucial for optimizing reaction conditions and expanding the substrate scope of these transformations.

Furthermore, computational simulations are being used to rationalize the factors influencing the outcomes of reactions involving imidazolidine-2-thione, a related sulfur analog. nih.gov These studies can help in understanding the electronic and steric effects that govern the formation of mono- or di-acylated products. nih.gov As computational power and methodologies continue to advance, it is expected that in silico screening and property prediction will become standard practice in the design of new imidazolidin-2-one derivatives. mdpi.com

Table 2: Applications of Computational Chemistry in Imidazolidin-2-one Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Quantum Chemistry Calculations | Rationalizing regioselectivity in synthesis. mdpi.com | Understanding the energetic preference for the formation of specific isomers. mdpi.com |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms. acs.org | Identifying key intermediates and transition states, and the role of catalysts. acs.org |

| Semi-empirical Simulations | Investigating factors influencing reaction outcomes. nih.gov | Understanding the interplay of electronic and steric effects in acylation reactions. nih.gov |

| Molecular Docking and Dynamics | Predicting binding affinities and modes. mdpi.com | Guiding the design of derivatives with specific biological targets. mdpi.com |

Development of Sustainable and Green Chemistry Approaches in Imidazolidin-2-one Synthesis